molecular formula C7H4F4O2 B1509467 2-Fluoro-4-(trifluoromethoxy)phenol CAS No. 1073477-74-3

2-Fluoro-4-(trifluoromethoxy)phenol

Cat. No.: B1509467
CAS No.: 1073477-74-3
M. Wt: 196.1 g/mol
InChI Key: PFEFZNARVCCVLN-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethoxy)phenol is an organic compound characterized by the presence of a fluorine atom, a trifluoromethoxy group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(trifluoromethoxy)phenol typically involves the following steps:

  • Halogenation: The starting material, phenol, undergoes halogenation to introduce the fluorine atom at the 2-position.

  • Trifluoromethylation: The trifluoromethoxy group is introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide.

  • Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of corresponding alcohols or other reduced forms.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are employed.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Alcohols and other reduced forms.

  • Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

2-Fluoro-4-(trifluoromethoxy)phenol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a fluorescent probe or a reagent in biochemical assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(trifluoromethoxy)phenol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Fluoro-4-(trifluoromethoxy)phenol is unique due to its specific combination of functional groups. Similar compounds include:

  • 2-Fluoro-4-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

  • 2-Fluoro-4-methoxyphenol: Similar structure but with a methoxy group instead of trifluoromethoxy.

  • 2-Fluoro-4-(trifluoromethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Properties

IUPAC Name

2-fluoro-4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O2/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEFZNARVCCVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731928
Record name 2-Fluoro-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073477-74-3
Record name 2-Fluoro-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-(trifluoromethoxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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